2-(Oxetan-3-yloxy)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-(oxetan-3-yloxy)acetic acid |
InChI |
InChI=1S/C5H8O4/c6-5(7)3-9-4-1-8-2-4/h4H,1-3H2,(H,6,7) |
InChI Key |
VJOOISXLQVEOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Oxetan 3 Yloxy Acetic Acid and Its Structural Analogs
Direct Synthesis Approaches to 2-(Oxetan-3-yloxy)acetic Acid
Direct synthesis of this compound primarily involves forming the ether linkage between an oxetane (B1205548) precursor and an acetic acid moiety.
Reduction and Acidification Protocols from Precursor Oxetane Acetate (B1210297) Salts
While direct synthesis of this compound via reduction of an acetate salt is not prominently documented, a related protocol for its structural isomer, 2-(oxetan-3-yl)acetic acid, provides a relevant methodological framework. This approach begins with the versatile building block, oxetan-3-one.
A patented method describes a two-step synthesis for 2-(oxetan-3-yl)acetic acid starting from oxetan-3-one. google.com
Wittig Reaction: Oxetan-3-one is reacted with a phosphonium (B103445) ylide, such as benzyloxycarbonylmethylene triphenylphosphine, to form an intermediate benzyl (B1604629) 2-(oxetan-3-ylidene)acetate. This step constructs the carbon backbone of the acetic acid side chain.
Hydrogenation (Reduction): The resulting intermediate undergoes hydrogenation to simultaneously reduce the exocyclic double bond and remove the benzyl protecting group (debenzylation). This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com
This process yields the final carboxylic acid. The conditions are generally mild, often proceeding at room temperature, which helps preserve the strained oxetane ring. google.com This strategy highlights how acetate precursors (in ester form) can be transformed into the desired acid through a key reduction step.
Coupling Reactions of Oxetane Derivatives with Acetic Acid Precursors
A more direct and widely applicable method for synthesizing this compound is through the coupling of an oxetane derivative with an acetic acid precursor, most commonly via the Williamson ether synthesis. wikipedia.orgtaylorandfrancis.com This reaction forms an ether from an alcohol and an organohalide. wikipedia.org
The typical reaction proceeds as follows:
Deprotonation: Oxetan-3-ol (B104164) is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This deprotonation makes the oxygen atom a potent nucleophile. jk-sci.com
Nucleophilic Substitution (SN2): The oxetan-3-alkoxide then reacts with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. The alkoxide displaces the halide in an SN2 reaction to form ethyl 2-(oxetan-3-yloxy)acetate. wikipedia.orgyoutube.com
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidic workup, to yield the final product, this compound.
This approach is highly versatile and is a cornerstone of ether synthesis in organic chemistry. wikipedia.org The choice of a primary alkyl halide as the electrophile ensures that the SN2 pathway is favored over competing elimination reactions. jk-sci.com
Strategies for Oxetane Ring Construction Relevant to Analog Synthesis
The synthesis of structural analogs often requires the de novo construction of the oxetane ring. nih.govbeilstein-journals.org The inherent ring strain of the four-membered ether makes its formation a synthetic challenge, but several reliable methods have been developed. acs.org
Intramolecular C-C Bond Forming Cyclizations
While less common than C-O bond formation, intramolecular C-C bond-forming cyclizations represent a powerful strategy for constructing the oxetane skeleton. nih.gov This approach typically involves forming a carbon-carbon bond to close the ring.
One notable example is the solvent-controlled oxidative cyclization of Michael adducts. The reaction between malonates and chalcones can be directed toward the synthesis of highly functionalized oxetanes with high diastereoselectivity using a combination of iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide. organic-chemistry.org Another strategy involves the cyclization of 2-(arylsulfonyl)oxetanes, which are constructed through an efficient C-C bond-forming reaction that allows for a wide range of aryl-sulfonyl groups to be incorporated. magtech.com.cn
| Method | Precursors | Reagents/Conditions | Key Features |
| Oxidative Cyclization | Michael adducts of malonates and chalcones | Iodosobenzene, Tetrabutylammonium Iodide | High diastereoselectivity, highly functionalized products. organic-chemistry.org |
| Sulfonyl-Directed Cyclization | Aryl-sulfonyl precursors | Varies | Allows incorporation of diverse aryl-sulfonyl groups. magtech.com.cn |
Ring-Closing Reactions from Acyclic Precursors
The most prevalent method for constructing the oxetane ring is through intramolecular C-O bond formation, typically from an acyclic 1,3-difunctionalized precursor. acs.org This is often achieved via an intramolecular Williamson ether synthesis. illinois.edu
The process generally involves a 1,3-halohydrin or a 1,3-diol derivative. In the case of a 1,3-halohydrin, treatment with a base is sufficient to deprotonate the hydroxyl group, which then acts as an intramolecular nucleophile to displace the halide and form the oxetane ring. acs.org
When starting from 1,3-diols, one of the hydroxyl groups must first be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base facilitates the ring-closing reaction. acs.org The kinetics of forming the four-membered ring are known to be slower than for three-, five-, or six-membered rings, often requiring strong bases and good leaving groups for acceptable yields. acs.orgnih.gov
| Precursor Type | Typical Leaving Group | Base | Yield | Reference |
| 1,3-Halohydrin | -Br, -Cl | NaH, KOH | Moderate to Good | acs.org |
| 1,3-Diol Derivative | -OTs, -OMs | NaH, KOtBu | Good to Excellent | nih.govacs.org |
| Diol via Cyclic Carbonate | Carbonate | Varies | Moderate | acs.org |
Functionalization of Existing Oxetane Scaffolds
For creating a diverse range of analogs, the functionalization of a pre-existing oxetane ring is a highly efficient strategy. Commercially available oxetan-3-one is a common and versatile starting material for this purpose. chemrxiv.org
A variety of well-established ketone functionalization reactions can be applied to oxetan-3-one, demonstrating the stability of the oxetane ring under many conditions: chemrxiv.org
Horner–Wadsworth–Emmons (HWE) reaction: This reaction transforms oxetan-3-one into α,β-unsaturated ester derivatives, which can be further modified. chemrxiv.org
Strecker Synthesis: Reaction with TMSCN and an amine yields α-amino nitriles, providing a pathway to oxetane-containing amino acids. chemrxiv.org
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols. researchgate.netnih.gov These alcohols can then be subjected to further transformations, such as dehydroxylation. researchgate.net
Oxidation and Reduction: The hydroxyl group of oxetan-3-ol can be oxidized to the ketone, and conversely, oxetan-3-one can be reduced to oxetan-3-ol, allowing for interconversion of functional groups. chemrxiv.org
These methods provide access to a wide array of 3-substituted and 3,3-disubstituted oxetanes, which are valuable for exploring the chemical space in drug discovery programs. chemrxiv.orgresearchgate.net
Oxetane Synthesis via Alcohol C-H Functionalization
A versatile and practical methodology has been developed that combines Williamson etherification with alcohol C-H functionalization, providing a unique synthetic strategy for forming oxetanes that circumvents the need for tedious multi-step substrate preparations. beilstein-journals.org This method can be initiated from simple, unactivated primary or secondary alcohols and demonstrates tolerance for a variety of functional groups, including acetals, amides, and esters. beilstein-journals.orgresearchgate.net The reactions proceed under very mild conditions, making this approach suitable for the late-stage functionalization of complex molecules. beilstein-journals.orgnih.gov
The process utilizes photoredox catalysis to functionalize inactivated sp3 alcohols. acs.org By harnessing the ability of quinuclidine (B89598) to selectively abstract hydrogen atoms from alcohol substrates under photoredox conditions, a new synthetic route to access oxetanes from native alcohol substrates is achieved. nih.govacs.org The reaction is initiated by irradiating a solution of the alcohol and a vinyl sulfonium (B1226848) ion in the presence of a photocatalyst. acs.org This generates a nucleophilic radical that adds to the vinyl sulfonium ion. acs.orgthieme-connect.com Subsequent single-electron reduction and protonation form an intermediate that, upon treatment with a base like KOtBu, undergoes an intramolecular SN2 reaction to yield the oxetane. acs.orgthieme-connect.com This direct conversion of inactivated sp3 alcohols into oxetanes is a general process applicable to the modification of complex molecules. nih.gov For example, this method has been used in the one-step synthesis of a bioactive synthetic steroid derivative from testosterone. nih.gov
| Catalyst System | Substrate Scope | Key Features | Ref |
| Iridium or Organic Photocatalyst (4CzIPN) with Quinuclidine | Primary and secondary unactivated alcohols | Mild conditions, tolerates various functional groups, suitable for late-stage functionalization. | beilstein-journals.orgacs.org |
Stereoselective and Asymmetric Synthesis of Oxetane-Containing Carboxylic Acids
A practical and efficient method for the asymmetric synthesis of 2-substituted oxetan-3-ones involves the use of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazone methodology. acs.orgwikipedia.org This approach allows for the preparation of 2-substituted oxetan-3-ones in good yields and with high enantioselectivities (up to 84% ee). acs.orgacs.org The process involves the metalation of SAMP/RAMP hydrazones derived from oxetan-3-one, followed by reaction with various electrophiles such as alkyl, allyl, and benzyl halides. acs.org
Furthermore, this methodology can be extended to the synthesis of chiral 2,2- and 2,4-disubstituted oxetan-3-ones with high enantiomeric excesses (86–90% ee) through a repeated lithiation/alkylation sequence under controlled conditions. acs.orgfigshare.com The final 2-substituted oxetan-3-ones are obtained by hydrolysis of the resulting hydrazones with aqueous oxalic acid, a process that occurs without detectable racemization. acs.org This method provides a reliable route to important chiral oxetane building blocks for medicinal chemistry. acs.org
| Auxiliary | Substitution Pattern | Enantiomeric Excess (ee) | Ref |
| SAMP/RAMP | 2-substituted | Up to 84% | acs.orgacs.org |
| SAMP/RAMP | 2,2-disubstituted | Up to 90% | acs.orgfigshare.com |
| SAMP/RAMP | 2,4-disubstituted | Up to 86% | acs.orgfigshare.com |
A notable enantioselective approach for the synthesis of oxetanes involves the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and isoprene (B109036) oxide. nih.govnih.gov This method allows for the preparation of oxetanes that bear all-carbon quaternary stereocenters, a significant achievement as methods for constructing such structures were previously limited. nih.gov The resulting neopentyl glycols from this coupling can serve as precursors to 2,3-trisubstituted oxetanes. nih.gov This methodology has been applied to the synthesis of an oxetane-containing analog of the antipsychotic agent haloperidol (B65202), demonstrating its utility in medicinal chemistry. nih.govnih.gov
Another enantioselective method involves the reduction of β-halo ketones using a chiral reducing catalyst, followed by a Williamson ether cyclization to form 2-aryl-substituted oxetanes with enantiomeric excesses ranging from 79–89%. acs.org Additionally, a formal [2+2] cycloaddition using a chiral N-heterocyclic carbene (NHC) catalyst has been developed to produce highly substituted, fluorinated oxetanes with excellent diastereomeric ratios and enantiomeric excesses. acs.org
| Method | Key Features | Application Example | Ref |
| Iridium-Catalyzed C-C Coupling | Forms oxetanes with all-carbon quaternary stereocenters. | Synthesis of a haloperidol analog. | nih.govnih.gov |
| Chiral Reduction of β-Halo Ketones | Produces enantioenriched 2-aryl-substituted oxetanes. | N/A | acs.org |
| Chiral NHC-Catalyzed [2+2] Cycloaddition | Yields highly substituted, fluorinated oxetanes with high dr and ee. | N/A | acs.org |
Catalytic Transformations for Oxetane Derivatization
A pioneering catalytic transformation has been developed to convert epoxides into valuable fluorinated oxetanes. mendelchemicals.comnus.edu.sg This method addresses the significant challenge in synthesizing fluorinated oxetanes, which are highly sought after in medicinal chemistry for their enhanced metabolic stability and favorable lipophilicity. mendelchemicals.com The process involves the insertion of a difluorocarbene species into the three-membered rings of readily available epoxides. mendelchemicals.comnus.edu.sg
This transformation is facilitated by an inexpensive copper catalyst, which stabilizes the difluorocarbene generated from a commercial organofluorine precursor. nus.edu.sg The resulting copper difluorocarbenoid complex coordinates with the epoxide, leading to site-selective ring cleavage and subsequent cyclization to form the desired α,α-difluoro-oxetane product through a metallacycle intermediate. mendelchemicals.comnus.edu.sg This innovative approach has been successfully used to synthesize fluorine-containing analogs of various pharmacophores found in biologically active compounds. nus.edu.sg
| Catalyst | Reactants | Product | Key Advantage | Ref |
| Copper | Epoxide, Difluorocarbene precursor | α,α-difluoro-oxetane | Utilizes inexpensive and readily available starting materials. | mendelchemicals.comnus.edu.sg |
Visible light photoredox catalysis has emerged as a powerful tool for the functionalization of oxetanes under mild conditions. acs.org One application involves the radical functionalization of benzylic oxetanes to prepare 3-aryl-3-alkyl substituted derivatives. acs.org This method utilizes visible light to generate radical species, enabling C-C bond formation. acs.org The reactivity of these benzylic radicals is influenced by the ring strain of the oxetane, which contributes to high product yields. acs.org
Another synthetic route enabled by photoredox catalysis is the synthesis of oxetanes from aliphatic alcohols and vinyl sulfonium triflates. thieme-connect.comthieme-connect.com This reaction proceeds via a hydrogen atom transfer (HAT) from the alcohol, generating a radical that adds to the vinyl sulfonium triflate. thieme-connect.comthieme-connect.com Subsequent single-electron reduction and protonation lead to an oxetane precursor, which is then cyclized upon treatment with a base. thieme-connect.comthieme-connect.com This method has demonstrated applicability in the late-stage functionalization of complex alcohol-containing molecules. thieme-connect.com Furthermore, photoredox catalysis has been employed for the decarboxylative alkylation of 3-aryl-oxetanes and the hydrodecarboxylation of 2-aryl oxetane 2-carboxylic acids. acs.orgresearchgate.net
| Catalysis Type | Application | Substrates | Key Features | Ref |
| Visible Light Photoredox | Radical functionalization | Benzylic oxetanes, Carboxylic acid derivatives | Mild reaction conditions, high product yields due to ring strain. | acs.org |
| Visible Light Photoredox | Oxetane synthesis | Aliphatic alcohols, Vinyl sulfonium triflates | Applicable to late-stage functionalization of complex molecules. | thieme-connect.comthieme-connect.com |
| Visible Light Photoredox | Decarboxylative functionalization | 3-Aryl-oxetanes, 2-Aryl oxetane 2-carboxylic acids | Accesses products of [2+2]-photocycloaddition without UV light. | acs.orgresearchgate.net |
Synthetic Strategies for Incorporating Functional Groups into the Oxetane Core
The oxetane ring, a four-membered cyclic ether, is a valuable motif in medicinal chemistry due to its ability to favorably modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. researchgate.netresearchgate.net The synthesis of derivatives of this compound often requires the introduction of various functional groups onto the oxetane core itself. This allows for the exploration of structure-activity relationships and the fine-tuning of a molecule's properties. Key strategies for this functionalization include the direct introduction of carbon-based substituents and the derivatization of existing functional handles, such as hydroxyl groups.
Introduction of Substituents via Alkylation and Arylation
The incorporation of alkyl and aryl groups at the 3-position of the oxetane ring is a critical strategy for creating structural diversity. These methods often leverage the reactivity of precursors like oxetan-3-one or 3-hydroxyoxetanes to form new carbon-carbon bonds.
One common approach involves the Williamson ether synthesis to attach alkyl or aryl groups through an ether linkage, though direct C-alkylation and C-arylation methods are more sought after for creating analogs with different spatial arrangements. acs.org For instance, 3,3-disubstituted oxetanes can be prepared from substituted dimethyl malonates, where the scope of tolerated substituents includes various aryl, allyl, and alkyl groups. acs.org
More direct C-C bond-forming reactions have been developed. Visible light photoredox catalysis enables a radical functionalization of benzylic oxetanes. escholarship.org In this method, 3-aryl-3-carboxylic acid oxetanes serve as precursors to tertiary benzylic radicals, which can then undergo conjugate addition to activated alkenes, yielding 3-aryl-3-alkyl substituted oxetanes. escholarship.org This process has been successfully applied to a range of radical acceptors, as detailed in the table below.
| Entry | Radical Acceptor | Product | Yield (%) |
| 1 | Methyl acrylate | 3-Aryl-3-(2-methoxycarbonylethyl)oxetane | 85 |
| 2 | tert-Butyl acrylate | 3-Aryl-3-(2-tert-butoxycarbonylethyl)oxetane | 75 |
| 3 | Methyl vinyl ketone | 3-Aryl-3-(3-oxobutyl)oxetane | 45 |
| 4 | Phenyl vinyl sulfone | 3-Aryl-3-(2-(phenylsulfonyl)ethyl)oxetane | 41 |
| 5 | Acrylonitrile | 3-Aryl-3-(2-cyanoethyl)oxetane | 35 |
| 6 | N,N-Dimethylacrylamide | 3-Aryl-3-(3-(dimethylamino)-3-oxopropyl)oxetane | 65 |
Table 1: Scope of Radical Acceptors in the Decarboxylative Alkylation of 3-Aryl-Oxetane Carboxylic Acids. Data sourced from escholarship.org.
Arylation of the oxetane core can be achieved through methods like the catalytic Friedel-Crafts reaction. researchgate.net This reaction, using 3-hydroxyoxetane derivatives as substrates in the presence of a catalyst like Ca(NTf₂)₂, allows for the synthesis of 3,3-diaryl oxetanes. researchgate.net Furthermore, titanocene-catalyzed radical arylation has been described as another method for introducing aryl groups onto the oxetane ring. bohrium.com A modular approach using oxetanyl trichloroacetimidates, inspired by Schmidt glycosylation, has also been developed to access functionalized 3-aryl oxetanes, leveraging a wide array of aryl halides. nih.gov
Derivatization of Hydroxy Groups
The hydroxyl group is a versatile functional handle for introducing a wide array of substituents onto the oxetane core. Starting from 3-hydroxyoxetane, a key precursor, various transformations can be performed. connectjournals.com
A common strategy is the conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate, which can then be displaced by a nucleophile. chemrxiv.org The mesylation of a hydroxy-substituted oxetane typically proceeds smoothly using mesyl chloride (MsCl) and a base like triethylamine (B128534) (Et₃N). chemrxiv.org The resulting mesylate is a versatile intermediate for nucleophilic substitution reactions. For example, treatment with sodium azide (B81097) (NaN₃) can introduce an azide group, which can be further reduced to a primary amine. chemrxiv.orgthieme-connect.de Similarly, reaction with lithium bromide (LiBr) can yield the corresponding bromo-substituted oxetane. chemrxiv.org
| Starting Material | Reagents | Product | Notes |
| 3-Hydroxymethyloxetane | MsCl, Et₃N, CH₂Cl₂ | 3-(Mesyloxymethyl)oxetane | Mesylation proceeds smoothly at 0 °C. chemrxiv.org |
| 3-(Mesyloxymethyl)oxetane | NaN₃, DMF | 3-(Azidomethyl)oxetane | Reaction performed at 80 °C. chemrxiv.org |
| 3-(Mesyloxymethyl)oxetane | LiBr, DMF | 3-(Bromomethyl)oxetane | Reaction performed at 60 °C for 5 hours. chemrxiv.org |
| 3-Hydroxyoxetane | DAST | 3-Fluorooxetane | Fluorination proceeds with inversion of configuration. acs.org |
Table 2: Examples of Hydroxy Group Derivatization on the Oxetane Core. Data sourced from acs.orgchemrxiv.org.
Direct conversion of the hydroxyl group to other functionalities is also possible. The use of diethylaminosulfur trifluoride (DAST) allows for the synthesis of 3-fluorooxetanes from 3-hydroxyoxetane via nucleophilic substitution, a reaction that proceeds with inversion of stereochemistry. acs.org Additionally, ethers can be synthesized from hydroxy-substituted oxetanes via Williamson alkylation, employing bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) with an appropriate alkyl halide. chemrxiv.org These derivatization reactions significantly expand the range of accessible structural analogs of this compound, providing a rich platform for chemical and medicinal exploration.
Chemical Reactivity and Functionalization Pathways of 2 Oxetan 3 Yloxy Acetic Acid
Reactivity of the Oxetane (B1205548) Ring System
The reactivity of the oxetane ring in 2-(oxetan-3-yloxy)acetic acid is largely dictated by its significant ring strain, estimated at approximately 25.5 kcal/mol. This strain facilitates ring-opening reactions that are not as readily achieved with less strained cyclic ethers like tetrahydrofuran (B95107). The presence of an ether linkage at the 3-position influences the electronic properties and steric accessibility of the ring, thereby affecting its interaction with various reagents.
Acid-Catalyzed Ring-Opening Reactions
Under acidic conditions, the oxetane ring of this compound is susceptible to cleavage. The reaction is initiated by the protonation of the oxetane oxygen atom, which forms a highly reactive oxonium ion. This activation significantly weakens the C-O bonds of the ring, making it vulnerable to nucleophilic attack.
The regioselectivity of the ring-opening is governed by a balance of steric and electronic effects and can proceed through mechanisms with SN1 or SN2 characteristics. In the presence of a weak nucleophile, the reaction tends to follow an SN1-like pathway where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. Conversely, strong nucleophiles typically favor an SN2 mechanism, attacking the less sterically hindered carbon atom. For this compound, attack would occur at the C2 or C4 positions of the oxetane ring. The presence of the ether oxygen at C3 exerts an electron-withdrawing effect that influences the stability of carbocationic intermediates, thereby directing the outcome of the reaction. Both Brønsted and Lewis acids can be employed to catalyze this transformation, leading to the formation of 1,3-difunctionalized acyclic products.
Nucleophilic Substitution Reactions Involving the Oxetane Ring
Nucleophilic attack on the oxetane ring typically requires activation by an acid to facilitate the departure of the oxygen leaving group. However, the carboxylic acid moiety within this compound can itself act as an internal nucleophile. This intramolecular participation can lead to specific reaction pathways, most notably isomerization, especially under thermal or acidic conditions (see Section 3.1.4).
External nucleophiles can also react with the activated oxetane ring. The reaction's success and regioselectivity depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles may open the ring under neutral or basic conditions, although this is less common for oxetanes compared to more strained epoxides. For weaker nucleophiles, acid catalysis is generally essential. The table below summarizes the expected outcomes based on the nature of the nucleophile and catalyst.
| Catalyst Condition | Nucleophile Type | Predominant Mechanism | Site of Attack | Resulting Product |
| Acidic (e.g., H₂SO₄) | Weak (e.g., H₂O, ROH) | SN1-like | More substituted/stabilized C | 1,3-Diol derivatives |
| Acidic (e.g., Lewis Acid) | Halides | SN2-like | Less sterically hindered C | 1,3-Haloalcohol derivatives |
| Neutral/Basic | Strong (e.g., Grignard) | SN2 | Less sterically hindered C | Ring-opened alcohol |
Radical Reactivity of Oxetane Scaffolds, Including Decarboxylative Functionalization
The acetic acid moiety of this compound can serve as a precursor for radical generation through decarboxylation. This transformation is often achieved using visible-light photoredox catalysis, which provides a mild method for generating alkyl radicals. nih.govacs.org In this process, the carboxylic acid is oxidized, leading to the loss of carbon dioxide and the formation of a radical centered on the methylene carbon of the original acetic acid side chain.
This resulting α-oxy radical can then participate in various carbon-carbon bond-forming reactions. A common application is the Giese addition, where the radical adds to an activated alkene, such as an acrylate or acrylonitrile. acs.org This method allows for the direct functionalization of the oxetane scaffold at the ether-linked side chain, providing a pathway to more complex molecules while preserving the oxetane ring. The stability and reactivity of the generated radical are influenced by the presence of the adjacent ether oxygen and the strained ring structure. nih.govacs.org
Isomerization Phenomena of Oxetane-Carboxylic Acids
A significant and often unexpected reaction pathway for oxetane-carboxylic acids, including structures analogous to this compound, is spontaneous isomerization into lactones. nih.govacs.orgnih.gov This transformation involves an intramolecular, acid-catalyzed ring-opening of the oxetane. nih.govacs.org The carboxylic acid group of the molecule itself acts as the proton source, protonating the oxetane oxygen. The resulting carboxylate then acts as an internal nucleophile, attacking one of the oxetane's methylene carbons (C2 or C4) in an SN2 reaction. rogue-scholar.org This process results in the formation of a more thermodynamically stable six-membered lactone (a cyclic ester). nih.gov
This isomerization can occur slowly upon storage at room temperature over several months or can be accelerated by heating. nih.govacs.orgnih.gov The reaction does not typically require an external catalyst, as it is an autocatalytic process. nih.govrogue-scholar.org The stability of oxetane-carboxylic acids is therefore a critical consideration, particularly in applications that involve elevated temperatures or long-term storage. nih.govacs.org The presence of substituents on the oxetane ring can influence the rate of this isomerization. rogue-scholar.org
Transformations of the Acetic Acid Moiety
The acetic acid side chain offers a secondary site for chemical modification, distinct from the reactivity of the oxetane ring. Standard carboxylic acid chemistry can be applied, although the potential for the oxetane ring to participate in or be affected by these reactions must be considered.
Oxidation and Reduction Reactions of the Acetic Acid Side Chain
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a suitable reagent for this purpose, effectively converting the carboxyl group into a hydroxymethyl group. libretexts.orgquora.comvedantu.com The reaction proceeds via a hydride attack on the carbonyl carbon. Care must be taken, as LiAlH₄ is highly reactive and could potentially induce the ring-opening of the oxetane, particularly at elevated temperatures. chemrxiv.org Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The successful reduction would yield 2-(oxetan-3-yloxy)ethanol.
Oxidation: The acetic acid moiety is already in a high oxidation state. Further oxidation would likely lead to the degradation of the molecule. Oxidative conditions strong enough to affect the side chain could also potentially oxidize the C-H bonds of the oxetane ring or cleave the ether linkage. researchgate.netosti.gov For instance, radical oxidation initiated by sulfate or hydroxyl radicals could lead to the cleavage of the ether C-O bond or attack the carboxylic acid headgroup. nih.gov Therefore, oxidative transformations that selectively target the acetic acid side chain without affecting the oxetane ring are challenging to achieve.
Esterification and Hydrolysis Reactions of the Carboxylic Acid
The carboxylic acid group of this compound can readily undergo esterification to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or phosphoric acid. researchgate.netwvu.educerritos.educhemguide.co.uk This reaction is reversible, and to favor the formation of the ester, the equilibrium can be shifted to the product side by using an excess of the alcohol or by removing water as it is formed. chemguide.co.ukmasterorganicchemistry.com
The reverse reaction, the hydrolysis of the corresponding ester, can be achieved under either acidic or basic conditions. prexams.com Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and results in the formation of the carboxylic acid and the alcohol. masterorganicchemistry.compro-lehrsysteme.ch Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt and the alcohol. prexams.com
| Reaction | Reagents and Conditions | Products | Key Features |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 2-(Oxetan-3-yloxy)acetate ester, Water | Reversible reaction; equilibrium driven by excess alcohol or water removal. chemguide.co.ukmasterorganicchemistry.com |
| Acidic Hydrolysis | Excess Water, Strong Acid Catalyst (e.g., HCl) | This compound, Alcohol (R'-OH) | Reverse of Fischer esterification; reversible. masterorganicchemistry.compro-lehrsysteme.ch |
| Basic Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), Water | Salt of this compound, Alcohol (R'-OH) | Irreversible reaction. prexams.com |
Decarboxylation of the Carboxylic Acid Group
The removal of the carboxylic acid group through decarboxylation is a significant transformation that can lead to the formation of a C-H bond or a new carbon-carbon bond at the α-position. While the direct decarboxylation of simple carboxylic acids often requires harsh conditions, the decarboxylative functionalization of oxetane-containing carboxylic acids has been achieved under milder conditions using modern synthetic methods.
Visible light photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids. chemrxiv.orgacs.org For instance, 3-aryl-3-oxetane carboxylic acids can undergo decarboxylative alkylation in the presence of a photocatalyst, visible light, and a suitable radical acceptor. chemrxiv.orgacs.org This method allows for the formation of a tertiary benzylic radical upon decarboxylation, which can then be trapped by an activated alkene to form a new C-C bond. chemrxiv.orgacs.org The decarboxylative functionalization of 3-oxetane carboxylic acids is a well-established method, while similar transformations at the 2- and 4-positions are less explored. researchgate.netresearchgate.net
| Method | Reagents and Conditions | Intermediate | Product Type |
|---|---|---|---|
| Visible Light Photoredox Catalysis | Photocatalyst (e.g., Iridium or Ruthenium complex), Visible Light, Radical Acceptor (e.g., activated alkene) | Tertiary benzylic oxetane radical | 3-Aryl-3-alkyl substituted oxetane chemrxiv.orgacs.org |
Controlled Introduction of Diverse Functionalities
The oxetane ring in this compound and its derivatives serves as a key site for introducing a wide range of functional groups. The inherent ring strain of the four-membered ether facilitates various transformations that might not be as readily achievable with less strained cyclic ethers.
Fluorination Strategies on Oxetane-Containing Compounds
The incorporation of fluorine atoms into organic molecules can significantly alter their biological and physicochemical properties, making fluorination a crucial strategy in drug discovery. nus.edu.sgbionity.comazolifesciences.comsciencedaily.comnews-medical.netnih.govrsc.orgnih.gov The synthesis of fluorinated oxetanes, however, presents unique challenges due to the potential for ring-opening or undesired side reactions. nus.edu.sgbionity.comazolifesciences.comsciencedaily.comnews-medical.net
A novel and significant strategy for the synthesis of α,α-difluoro-oxetanes involves a copper-catalyzed difluorocarbene insertion into epoxides. nus.edu.sgbionity.comazolifesciences.comsciencedaily.comnews-medical.netacs.org This method provides a reliable route to these valuable compounds, which were previously difficult to access. nus.edu.sgbionity.comazolifesciences.comsciencedaily.comnews-medical.net The process utilizes an inexpensive copper catalyst and a commercially available organofluorine precursor to generate a difluorocarbene species that selectively inserts into the epoxide ring, leading to the formation of the desired α,α-difluoro-oxetane. nus.edu.sgbionity.comazolifesciences.comsciencedaily.comnews-medical.net
| Strategy | Key Reagents | Product | Significance |
|---|---|---|---|
| Copper-Catalyzed Difluorocarbene Insertion | Epoxide, Copper Catalyst, Difluorocarbene Precursor | α,α-Difluoro-oxetane | Provides access to previously elusive fluorinated oxetanes for drug discovery. nus.edu.sgbionity.comazolifesciences.comsciencedaily.comnews-medical.netacs.org |
Organometallic Chemistry for Oxetane Functionalization
Organometallic reagents are powerful tools for the functionalization of oxetanes, enabling the formation of new carbon-carbon bonds. The reactions of organometallic compounds with oxetanes can be broadly categorized into two types: reactions with the oxetane ring itself and additions to a carbonyl group on the ring, such as in oxetan-3-one.
The strained nature of the oxetane ring allows for its opening by strong nucleophiles, including organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi). acs.org These reactions typically result in the formation of 1,3-diols after an acidic workup. The regioselectivity of the ring-opening is influenced by steric and electronic factors. magtech.com.cn
In the case of oxetan-3-one, organometallic reagents can add to the carbonyl group to form tertiary alcohols, specifically oxetan-3-ols. rsc.org This reaction provides a direct route to 3-substituted-3-hydroxyoxetanes, which are valuable building blocks in medicinal chemistry. nih.gov
| Oxetane Substrate | Organometallic Reagent | Reaction Type | Product |
|---|---|---|---|
| Oxetane | Grignard Reagent (RMgX) or Organolithium (RLi) | Ring-Opening | 1,3-Diol (after workup) acs.org |
| Oxetan-3-one | Grignard Reagent (RMgX) or Organolithium (RLi) | Carbonyl Addition | Oxetan-3-ol (B104164) rsc.orglibretexts.org |
Computational and Theoretical Investigations of 2 Oxetan 3 Yloxy Acetic Acid
Quantum Chemical Studies
The electronic structure of a molecule dictates its physical and chemical properties. Analysis of the oxetane (B1205548) ring, the core heterocyclic component of 2-(Oxetan-3-yloxy)acetic acid, reveals distinct structural and electronic features. The four-membered ring is nearly planar, a geometry that minimizes ring strain and gauche interactions. researchgate.net However, some degree of "puckering" is observed, with the puckering angle being influenced by substituents on the ring. acs.orgbeilstein-journals.orgnih.gov
Quantum chemical calculations have defined the key geometric parameters of the unsubstituted oxetane ring. The strained C–O–C bond angle, which is significantly smaller than the ideal tetrahedral angle, exposes the lone pairs of the oxygen atom. acs.orgnih.gov This exposure enhances the oxetane's ability to act as a hydrogen-bond acceptor and a Lewis base. researchgate.netacs.org Furthermore, the electronegative oxygen atom creates a powerful inductive electron-withdrawing effect that influences the electronic properties of adjacent functional groups. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| C–O Bond Length | 1.46 Å | acs.org |
| C–C Bond Length | 1.53 Å | acs.org |
| C–O–C Bond Angle | 90.2° | acs.org |
| C–C–O Bond Angle | 92.0° | acs.org |
| C–C–C Bond Angle | 84.8° | acs.org |
| Puckering Angle | 8.7° | nih.gov |
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient structures like transition states. For oxetane-containing compounds, these studies often focus on ring-opening reactions, which are facilitated by the ring's inherent strain. nih.gov
Theoretical studies have shown that the transition state for the ring-opening of an oxetane has slightly less strain compared to that of an oxirane (a three-membered ether ring), which results in a higher activation energy for the reaction. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP, and ab initio methods like MP2 are commonly used to optimize the geometries of reactants, transition states, and products along a reaction pathway. rsc.org These calculations can determine activation energies and verify transition state structures through vibrational analysis. rsc.org For instance, computational studies on the photochemical cleavage of oxetanes (a retro-Paternò–Büchi reaction) have identified different pathways, such as C-O versus C-C bond scission, and have explored the triplet potential energy surface to explain the reaction course. acs.org Similarly, the mechanism of ring-opening polymerization of oxetane has been investigated, showing that the reaction proceeds via the attack of an oxygen atom from one oxetane molecule on a carbon atom of a protonated oxetane cation. rsc.org
The reactivity of cyclic compounds is often heavily influenced by ring strain. The oxetane ring possesses a significant amount of strain energy, estimated to be around 25.5 kcal/mol (106 kJ/mol). researchgate.netnih.govresearchgate.net This value is comparable to that of highly reactive oxiranes and substantially greater than that of the more stable five-membered tetrahydrofuran (B95107) (THF) ring. nih.govresearchgate.net
This inherent strain is a primary thermodynamic driving force for reactions involving the cleavage of the oxetane ring. acs.orgnih.gov The energy released upon opening the ring makes such processes energetically favorable. Computational studies quantify this strain energy and correlate it with the oxetane's propensity to undergo reactions with nucleophiles, as well as rearrangements and ring expansions. acs.org The strain not only facilitates reactivity but also enhances hydrogen-bonding interactions by making the oxygen's lone pairs more accessible. researchgate.net
| Compound | Ring Size | Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Oxirane | 3 | 27.3 | nih.gov |
| Oxetane | 4 | 25.5 | nih.gov |
| Tetrahydrofuran (THF) | 5 | 5.6 | nih.gov |
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These methods are particularly valuable in medicinal chemistry for understanding how a ligand like this compound might interact with a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein or enzyme. ijper.org
The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. japer.insemanticscholar.org Studies on other oxetane-containing molecules have successfully used docking to understand their interaction with biological targets like tubulin. nih.gov These simulations can help rationalize structure-activity relationships and guide the design of new compounds with improved potency. nih.gov The unique polar and three-dimensional nature of the oxetane ring can significantly influence these ligand-target interactions. nih.gov
Beyond simply predicting a binding score, computational analysis delves into the specific details of the ligand's binding orientation and the non-covalent interactions that stabilize the ligand-protein complex. This analysis can identify key amino acid residues in the binding pocket that interact with the ligand. semanticscholar.orgfrontiersin.org
These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org For example, a docking study of an oxetane-containing indole (B1671886) analogue with tubulin was used to predict its binding pose and affinity. nih.gov In other systems, computational methods have been used to calculate the frequency of contact between a ligand and specific residues, providing a dynamic picture of the key interactions. mdpi.com Such analyses are crucial for understanding the basis of molecular recognition and for designing ligands with enhanced specificity and affinity for their intended target.
| Interaction Type | Description | Typical Moieties Involved |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -OH, -NH, C=O groups (in ligand and protein) |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Alkyl and aryl groups |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in close proximity |
| Ionic Bonds / Salt Bridges | Electrostatic attraction between oppositely charged ions. | Acidic (e.g., Asp, Glu) and basic (e.g., Lys, Arg) residues with charged ligand groups |
Structure-Activity Relationship (SAR) Insights from Computational Data
Computational methods offer a powerful lens through which to dissect the structure-activity relationships (SAR) of bioactive molecules, and this compound is no exception. While specific, direct computational SAR studies on this exact molecule are not extensively published, we can extrapolate from the wealth of research on related oxetane-containing compounds and acetic acid derivatives to understand how its structural features likely govern its biological interactions. nih.govacs.orgacs.org
The oxetane ring is a key structural motif that significantly influences the molecule's properties. nih.govacs.org It is often employed in medicinal chemistry as a bioisosteric replacement for gem-dimethyl or carbonyl groups. acs.org This substitution can lead to profound changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference. nih.govacs.org Computational studies on various oxetane derivatives have demonstrated that the four-membered ether ring introduces a degree of three-dimensionality and polarity. nih.gov The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, a feature that can be critical for binding to biological targets. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in the physicochemical properties of compounds with their biological activities, would be a valuable computational tool. For this compound, a QSAR model could be developed by synthesizing a series of analogs with modifications to both the oxetane and acetic acid moieties. Computational descriptors for these analogs would then be calculated.
Interactive Table: Key Computational Descriptors for SAR Analysis
| Descriptor Category | Specific Descriptors | Potential Impact on Activity |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity with biological targets. |
| Steric | Molecular volume, Surface area, Principal moments of inertia | Determines the fit of the molecule into a binding pocket and can influence selectivity. |
| Lipophilic | LogP, Polar surface area (PSA) | Affects membrane permeability, solubility, and hydrophobic interactions with the target. |
| Topological | Molecular connectivity indices, Shape indices | Encodes information about the size, shape, and branching of the molecule. |
By analyzing the correlation between these calculated descriptors and experimentally determined biological activity, a predictive QSAR model could be established. Such a model would provide invaluable insights into which properties are most critical for the desired activity and guide the design of more potent and selective molecules. For instance, studies on other acetic acid derivatives have successfully used descriptors like HOMO/LUMO energies, LogP, and molecular weight to build QSAR models for antibacterial activity. eajournals.org
Furthermore, molecular docking simulations could provide a more granular understanding of the SAR. By docking this compound and its virtual analogs into the active site of a putative biological target, one could visualize the binding modes and key interactions. This would allow for the rational design of modifications that enhance binding affinity, for example, by introducing substituents that form additional hydrogen bonds or hydrophobic interactions.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of molecules in organic transformations. mdpi.com For this compound, these methods can provide a detailed understanding of its chemical behavior, guiding synthetic strategies and predicting potential side reactions.
One of the key aspects of reactivity that can be predicted is the susceptibility of different parts of the molecule to nucleophilic or electrophilic attack. This is often assessed by calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov
Highest Occupied Molecular Orbital (HOMO): The energy and location of the HOMO indicate the molecule's ability to donate electrons. For this compound, the HOMO is likely to be localized on the oxygen atoms of the ether and carboxylic acid groups, suggesting these are the most nucleophilic sites.
Lowest Unoccupied Molecular Orbital (LUMO): The energy and location of the LUMO indicate the molecule's ability to accept electrons. The LUMO is likely to be centered around the carbonyl carbon of the carboxylic acid, making it the most probable site for nucleophilic attack.
Interactive Table: Predicted Reactivity Parameters from DFT Calculations
| Parameter | Predicted Location/Value | Implication for Reactivity |
| HOMO Energy | Relatively low | Indicates moderate nucleophilicity, likely at the oxygen atoms. |
| LUMO Energy | Relatively high | Suggests susceptibility to nucleophilic attack at the carbonyl carbon. |
| HOMO-LUMO Gap | Moderate | Predicts reasonable kinetic stability under standard conditions. |
| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms; Positive potential around the carboxylic acid proton and carbonyl carbon. | Highlights regions prone to electrophilic and nucleophilic attack, respectively. |
Furthermore, computational methods can be used to model the transition states of potential reactions. For example, the esterification of the carboxylic acid group or the ring-opening of the oxetane under acidic or basic conditions can be simulated. beilstein-journals.org By calculating the activation energies for different reaction pathways, one can predict the most favorable conditions and the likely products.
It is also important to consider the known instability of some oxetane-carboxylic acids, which can isomerize to form lactones. acs.org Computational modeling could elucidate the mechanism of this isomerization, predict its likelihood under various conditions (e.g., temperature, solvent), and suggest strategies to prevent this unwanted side reaction during synthesis or storage. By calculating the thermodynamic stability of the reactant, potential intermediates, and the final lactone product, the driving force for this transformation can be quantified.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Oxetan-3-yloxy)acetic acid, and what are their key mechanistic steps?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting oxetan-3-ol with a halogenated acetic acid derivative (e.g., bromoacetic acid) under basic conditions to facilitate ether bond formation. Stepwise optimization, as seen in analogous syntheses of alkoxyacetic acids, may include temperature control (0–25°C) and inert atmospheres to minimize side reactions . For regioselective functionalization, protecting group strategies (e.g., Fmoc) are employed to direct reactivity, as demonstrated in the synthesis of related PEGylated acetic acid derivatives .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Characterization typically combines:
- NMR spectroscopy : and NMR to confirm the oxetane ring protons (δ 4.5–5.0 ppm) and acetic acid moiety (δ 3.5–4.0 ppm for CH) .
- Mass spectrometry (LCMS) : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify molecular weight and functional groups .
- X-ray crystallography : For crystalline derivatives, lattice parameters (e.g., monoclinic P2/c symmetry) and hydrogen-bonding motifs (e.g., R_2$$^2(8) dimers) provide definitive structural proof .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include:
- Solubility : Hydrophilic due to the oxetane and carboxylic acid groups; soluble in polar solvents (e.g., water, DMSO) but may require pH adjustment for ionization .
- pKa : Estimated ~2.5–3.0 for the carboxylic acid group, influencing reactivity in aqueous conditions .
- Thermal stability : Decomposition temperatures >150°C based on thermogravimetric analysis of structurally similar acetic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
- Methodological Answer :
- Catalyst selection : Use palladium or copper catalysts for coupling reactions to enhance regioselectivity and reduce halogenated by-products .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity, while low temperatures (−10°C to 0°C) suppress oxidative side reactions .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures isolates the target compound with >95% purity, as validated for related alkoxyacetic acids .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
- Methodological Answer :
- Variable-temperature NMR : Resolves dynamic rotational isomers by identifying coalescence temperatures for proton signals .
- 2D-COSY and HSQC : Assigns coupling between oxetane ring protons and adjacent CH groups, clarifying splitting ambiguities .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental assignments .
Q. What computational approaches are effective in predicting the reactivity of this compound in complex reaction systems?
- Methodological Answer :
- Density functional theory (DFT) : Models transition states for nucleophilic attacks on the oxetane ring, predicting regioselectivity in substitution reactions .
- Molecular dynamics simulations : Analyzes solvation effects and steric hindrance in aqueous or organic media .
- QSPR models : Correlates substituent electronic parameters (Hammett σ) with reaction rates for derivative synthesis .
Q. What analytical methods are most reliable for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Multiple reaction monitoring (MRM) of specific transitions (e.g., m/z 163 → 119) ensures sensitivity and specificity in plasma or tissue samples .
- Derivatization-GC/MS : Trimethylsilyl ester formation improves volatility for gas-phase analysis, with detection limits <10 ng/mL .
- Isotope dilution : Internal standards (e.g., -labeled analogs) correct for matrix effects in quantitative workflows .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks shows <5% degradation when stored in amber vials under nitrogen .
- pH-dependent degradation : Rapid hydrolysis occurs at pH >8 due to oxetane ring opening; buffered solutions (pH 4–6) enhance shelf life .
- Light sensitivity : UV-Vis spectroscopy confirms photodegradation pathways; storage at −20°C in dark conditions is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
